molecular formula C16H22N6O B12233875 N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12233875
M. Wt: 314.39 g/mol
InChI Key: IAECIOZPLPMWQS-UHFFFAOYSA-N
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Description

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique structure combining pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
  • 1-(5-bromopyridin-2-yl)piperidin-3-ol
  • Sulfanilamide derivatives

Uniqueness

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine stands out due to its specific combination of pyrimidine and piperidine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H22N6O/c1-12-7-17-15(18-8-12)21(2)13-5-4-6-22(11-13)16-19-9-14(23-3)10-20-16/h7-10,13H,4-6,11H2,1-3H3

InChI Key

IAECIOZPLPMWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=C(C=N3)OC

Origin of Product

United States

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